molecular formula C18H14ClN3O2 B13117819 2-((4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile

2-((4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile

Cat. No.: B13117819
M. Wt: 339.8 g/mol
InChI Key: NBERISICVIVTSG-UHFFFAOYSA-N
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Description

2-((4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methyl group, and an imidazolidinone ring, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with phosgene to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: A precursor in the synthesis of the compound.

    Imidazolidinone derivatives: Compounds with similar ring structures.

    Benzonitrile derivatives: Compounds with similar nitrile groups.

Uniqueness

2-((4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

2-[[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H14ClN3O2/c1-18(14-8-4-5-9-15(14)19)16(23)22(17(24)21-18)11-13-7-3-2-6-12(13)10-20/h2-9H,11H2,1H3,(H,21,24)

InChI Key

NBERISICVIVTSG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2C#N)C3=CC=CC=C3Cl

Origin of Product

United States

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